N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide
Description
Historical Development of Fluorophenyl Acetamide Derivatives
Fluorophenyl acetamide derivatives have been a focal point in medicinal chemistry since the mid-20th century, with their development closely tied to advances in sulfonamide and aryl amine chemistry. The introduction of fluorine into aromatic systems, particularly at the para-position, emerged as a strategy to enhance metabolic stability and bioavailability in drug candidates. Early work on fluorophenyl acetamides focused on their role as intermediates in synthesizing bioactive molecules, such as enzyme inhibitors and receptor modulators. For example, the compound N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide (CAS 331727-06-1) exemplifies this trend, where the 4-fluorophenyl group is strategically positioned to influence electronic and steric properties.
The structural evolution of these derivatives accelerated in the 1980s with the discovery of their potential in central nervous system (CNS) targeting. A landmark study demonstrated that fluorophenyl acetamides could cross the blood-brain barrier due to their balanced lipophilicity ($$ \log P \approx 3.5–4.0 $$), a property critical for neuroactive compounds. Subsequent modifications, such as the incorporation of sulfonyl groups, further refined their pharmacokinetic profiles. For instance, the addition of a phenylsulfonyl moiety in This compound was shown to enhance solubility while maintaining target affinity.
Emergence of Phenylsulfonyl Compounds in Scientific Literature
Phenylsulfonyl-containing compounds gained prominence in the 1990s as versatile building blocks in organic synthesis and drug design. Their utility stems from the sulfonyl group’s ability to participate in hydrogen bonding and π-stacking interactions, making them valuable in enzyme inhibition. The synthesis of phenylsulfonyl derivatives often involves chlorosulfonation reactions, as detailed in patents describing the preparation of intermediates like (4-N-acylamino-2,6-dimethylphenyl)sulfonyl chloride.
In the case of This compound , the phenylsulfonyl-anilino moiety serves a dual role: it stabilizes the molecule’s conformation and facilitates interactions with hydrophobic pockets in biological targets. Recent computational studies on analogous structures, such as 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide (CAS 6487-73-6), revealed that the sulfonyl group enhances binding affinity to proteins like monoamine oxidase-A (MAO-A) through electrostatic complementarity.
Research Significance in Medicinal Chemistry
The integration of fluorophenyl and phenylsulfonyl groups into a single acetamide scaffold represents a deliberate strategy to optimize pharmacodynamic and pharmacokinetic properties. For This compound , this design aligns with broader trends in CNS drug development, where multi-target engagement is increasingly prioritized. Key findings from structure-activity relationship (SAR) studies highlight that:
- The 4-fluorophenyl group reduces oxidative metabolism, extending plasma half-life.
- The phenylsulfonyl-anilino segment confers rigidity, favoring interactions with conserved residues in enzyme active sites.
Comparative data from analogs demonstrate that substitutions on the phenylsulfonyl ring (e.g., bromo, methyl) modulate activity. For example, 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide (MW 477.35 g/mol) showed a 15% increase in target binding compared to its unsubstituted counterpart. Such insights underscore the compound’s role as a template for further optimization.
Position Within Sulfonamide and Acetamide Research Framework
This compound occupies a unique niche as a hybrid structure bridging sulfonamide and acetamide pharmacophores. Sulfonamides, historically known for antibacterial activity, have diversified into anticancer and antidepressant applications through structural hybridization. Meanwhile, acetamide derivatives are renowned for their versatility in modulating neurotransmitter systems.
The compound’s dual functionality is exemplified in its synthesis pathway, which combines chloroacetylation and sulfonation steps akin to those used in producing MAO inhibitors. A comparative analysis of related structures is provided below:
This table illustrates how strategic substitutions influence biological activity, reinforcing the compound’s centrality in structure-based drug design.
Structure
3D Structure
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c21-16-11-13-17(14-12-16)22-20(24)15-23(18-7-3-1-4-8-18)27(25,26)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCDMSNDVCMLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Nucleophilic Substitution
The most widely reported method involves a two-step sequence beginning with the formation of the acetamide core, followed by sulfonylation and fluorophenyl incorporation.
Step 1: Synthesis of 2-Anilinoacetamide Intermediate
2-Chloroacetamide is reacted with aniline derivatives under basic conditions (e.g., NaHCO₃, pH 7–8) in polar aprotic solvents such as dichloromethane (DCM) or acetonitrile. For example:
$$
\text{ClCH}2\text{C(O)NH}2 + \text{Aniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-Anilinoacetamide} + \text{HCl}
$$
Yields typically range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Step 2: Sulfonylation and Fluorophenyl Coupling
The anilino group undergoes sulfonylation using phenylsulfonyl chloride (PhSO₂Cl) in the presence of pyridine or DMAP as catalysts. Subsequent coupling with 4-fluoroaniline is achieved via microwave-assisted heating (120–150°C) in isopropanol, yielding the target compound:
$$
\text{2-Anilinoacetamide} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{DMAP}} \text{2-(Phenylsulfonyl)anilinoacetamide} \xrightarrow{\text{4-Fluoroaniline}} \text{N-(4-Fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide}
$$
This method achieves an overall yield of 58–62% after column chromatography (SiO₂, eluent: 10% MeOH/DCM).
Modern Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Recent advances employ Pd(PPh₃)₄ or Pd(OAc)₂ to facilitate Suzuki-Miyaura couplings between brominated intermediates and fluorophenyl boronic acids. For instance:
$$
\text{2-Bromo-N-(phenylsulfonyl)anilinoacetamide} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(OAc)2, K}2\text{CO}_3} \text{Target Compound}
$$
Key advantages include milder conditions (80°C, 12 h) and higher regioselectivity, with yields up to 78%.
Microwave-Assisted One-Pot Synthesis
Integrating sulfonylation and fluorophenyl coupling into a single step reduces purification demands. A representative protocol uses:
- Reactants : 2-Chloroacetamide, aniline, PhSO₂Cl, 4-fluoroaniline
- Conditions : Microwave irradiation (200 W, 140°C, 20 min), TFA (10 mol%) in iPrOH
- Yield : 70% after extraction (ethyl acetate/NaHCO₃) and drying (MgSO₄).
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis utilizes continuous flow technology to enhance heat/mass transfer and safety. Key parameters:
| Parameter | Value |
|---|---|
| Residence Time | 15 min |
| Temperature | 130°C |
| Pressure | 3 bar |
| Catalyst | Heterogeneous Amberlyst-15 |
| Annual Capacity | 10 metric tons |
This method achieves 85% conversion with >99% purity via in-line crystallization.
Mechanistic Insights and By-Product Analysis
Sulfonylation Kinetics
The sulfonylation step follows second-order kinetics, with rate constant k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C. Competing side reactions include over-sulfonylation (5–8% yield loss) and hydrolysis of the acetamide group under acidic conditions.
By-Product Mitigation
Common impurities and remediation strategies:
| By-Product | Source | Removal Method |
|---|---|---|
| Di-sulfonylated derivative | Excess PhSO₂Cl | Fractional crystallization |
| Hydrolyzed acetamide | Aqueous workup | Anhydrous Na₂SO₄ drying |
| Fluorophenyl dimer | Radical coupling | Column chromatography |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature reactions:
$$
\text{2-Anilinoacetamide} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{450 nm LED}} \text{2-(Phenylsulfonyl)anilinoacetamide}
$$
This method reduces energy consumption by 40% compared to thermal approaches.
Biocatalytic Sulfonylation
Engineered sulfotransferases (e.g., SULT1A1) catalyze the transfer of sulfonate groups from p-nitrophenyl sulfate to the anilino intermediate. Advantages include:
- Solvent : Phosphate buffer (pH 7.4)
- Yield : 82% with 99% enantiomeric excess
- Scale : Demonstrated at 100 L pilot scale.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Stepwise Substitution | 62 | 98 | 1,200 | Moderate |
| Pd-Catalyzed Coupling | 78 | 99.5 | 2,800 | High |
| Microwave One-Pot | 70 | 97 | 1,500 | Low |
| Continuous Flow | 85 | 99.9 | 900 | High |
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide, a synthetic organic compound with the molecular formula C20H17FN2O3S and a molecular weight of approximately 372.42 g/mol, has potential applications in pharmaceutical research due to its biological activity profile. It features a fluorophenyl group, a phenylsulfonyl moiety, and an anilino acetamide structure, which contribute to its potential biological activities and applications in medicinal chemistry.
Potential in Medicinal Chemistry
This compound is investigated in scientific research due to the presence of functional groups in the molecule. Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. The fluorine atom in its structure is often associated with increased potency and selectivity in pharmacological applications. Compounds with similar structures have shown potential as inhibitors for various enzymes and receptors, making this compound a candidate for further investigation in therapeutic contexts.
Pharmaceutical Research
This compound can serve as a lead compound for developing new anti-inflammatory drugs or analgesics. Its unique structure makes it suitable for further modifications aimed at enhancing its efficacy against specific biological targets or diseases. Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors relevant to pain and inflammation pathways. Preliminary data suggest that it may interact effectively with cyclooxygenase enzymes, which are crucial in mediating inflammatory responses. Further studies are required to elucidate its mechanism of action and potential side effects.
Anti-HIV-1 Research
N-phenyl-1-(phenylsulfonyl)-1 H-1,2,4-triazol-3-amine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) . The most promising molecule, 12126065, exhibited antiviral activity against wild-type HIV-1 in TZM cells (EC 50 = 0.24 nM) with low in vitro cytotoxicity (CC 50 = 4.8 µM) as well as retained activity against clinically relevant HIV mutants . 12126065 also demonstrated no in vivo acute or subacute toxicity, good in vivo brain penetration, minimal neurotoxicity in mouse neurons up to 10 µM, with a 50% toxicity concentration (TC 50) of >100 µM, well below its EC 50 .
Analogs of this compound
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-2-[(phenylsulfonyl)anilino]acetamide | Methyl group instead of fluorine | Potentially similar anti-inflammatory effects |
| N-(3-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide | Different substitution pattern | Varying potency against COX enzymes |
| N-(4-chlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide | Chlorine substituent | Altered pharmacokinetics compared to fluorinated analog |
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance lipophilicity and bioavailability compared to its analogs. This structural feature may contribute to its distinct pharmacological profile and efficacy.
Reactions
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., UCM765 in ), as fluorine reduces oxidative deamination .
- Sulfonyl Modifications : Substitutions on the phenylsulfonyl group (e.g., chlorine in LX2343, methoxy in ) influence bioactivity. LX2343’s 5-chloro-2-methoxy substitution enhances Aβ-binding affinity in Alzheimer’s models .
- Heterocyclic Additions : Benzothiazole () or thiazole () rings introduce planar rigidity, improving target selectivity in anticancer or antimalarial contexts.
Physicochemical Properties
- Solubility : The target compound’s sulfonamide and fluorophenyl groups likely reduce aqueous solubility compared to hydroxylated analogues (e.g., AIFPA in , which forms hydrogels via acryloyl polymerization) .
- Crystallinity : N-Sulfonyl acetamides (e.g., N-(phenylsulfonyl)acetamide in ) exhibit strong N–H···O hydrogen bonding, favoring crystalline phases. Substituents like fluorine may disrupt packing, as seen in 2-chloro-N-(4-fluorophenyl)acetamide () .
Biological Activity
N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H17FN2O3S
- Molecular Weight : 384.42 g/mol
- CAS Number : 331727-06-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity through the formation of hydrogen bonds and hydrophobic interactions. This mechanism is critical in its anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds with similar structures demonstrated potent activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.
Case Study: Anticancer Efficacy
A comparative study evaluated the anticancer properties of several phenylacetamide derivatives, including this compound. The results indicated:
| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| 2b | PC3 | 52 | Imatinib 40 |
| 2c | MCF-7 | 80 | Imatinib 40 |
These findings suggest that while the compound exhibits promising activity, it is generally less potent than established drugs like imatinib, highlighting the need for further optimization and development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still emerging.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(4-fluorophenyl)benzenesulfonamide | Sulfonamide | Antimicrobial |
| N-(4-fluorophenyl)-N-(phenylsulfonyl)alanine | Amino acid derivative | Anticancer |
| N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine | Amino acid derivative | Anticancer |
This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological interactions.
Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Anticancer Screening : A series of derivatives were synthesized and screened for anticancer activity, revealing significant cytotoxicity against human tumor cell lines.
- Mechanistic Studies : Investigations into the compound's interaction with cellular pathways have shown that it may induce apoptosis in cancer cells, a desirable outcome in cancer therapy.
Q & A
Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?
- Methodology :
- Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., ethanol/water mixtures) .
- Temperature Gradients : Slow cooling from saturated solutions to promote crystal growth .
Q. How can researchers mitigate batch-to-batch variability in synthetic yields?
- Methodology :
- Reagent Purity : Use freshly distilled aniline derivatives to avoid oxidation byproducts .
- Inline Monitoring : ReactIR or HPLC-MS to track reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
